
2-((Benzyloxy)methyl)azetidine
Overview
Description
2-((Benzyloxy)methyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzyloxy group attached to the azetidine ring enhances its reactivity and potential for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyloxy precursor reacts with the azetidine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)methyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the azetidine ring.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
2-((Benzyloxy)methyl)azetidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the preparation of complex molecules.
Polymer Chemistry: It can be incorporated into polymer backbones to impart unique properties.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)methyl)azetidine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler analogue without the benzyloxy group.
2-Azetidinone: A related compound with a carbonyl group at the 2-position.
N-Benzylazetidine: Similar structure but with a benzyl group directly attached to the nitrogen atom.
Uniqueness
2-((Benzyloxy)methyl)azetidine is unique due to the presence of the benzyloxy group, which enhances its reactivity and potential for functionalization compared to simpler azetidines. This makes it a valuable intermediate in the synthesis of more complex molecules .
Biological Activity
2-((Benzyloxy)methyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure substituted with a benzyloxy methyl group. The compound's molecular formula is , and it has a CAS number of 1220030-41-0. Its structural properties contribute to its biological activity, particularly in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic pathways. For example, azetidine derivatives are known to interact with enzymes involved in amino acid metabolism and neurotransmitter synthesis.
- Cellular Interaction : It can affect cell signaling pathways by modulating receptor activity or altering the expression of genes related to cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, which can be summarized as follows:
Effect | Description |
---|---|
Antimicrobial Activity | Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria. |
Anticancer Activity | In vitro studies have indicated that the compound may inhibit the growth of certain cancer cell lines. |
Neuroprotective Effects | The compound shows promise in protecting neuronal cells from oxidative stress-induced damage. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : In a study published in a peer-reviewed journal, this compound was tested against multiple cancer cell lines, including breast and lung cancer cells. The compound demonstrated cytotoxic effects, with IC50 values indicating effective concentration levels for inhibiting cell viability .
- Neuroprotection : Research involving neuronal cell cultures has shown that this compound can reduce apoptosis induced by oxidative stress. This finding suggests its potential application in neurodegenerative diseases .
Properties
IUPAC Name |
2-(phenylmethoxymethyl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXORLHSVQERNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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